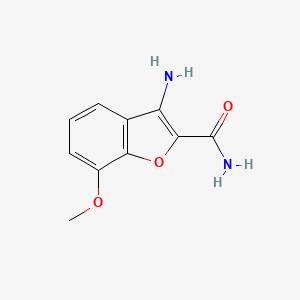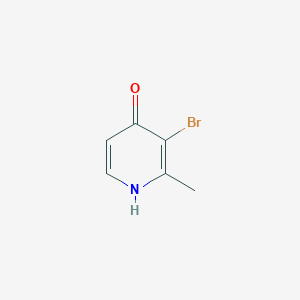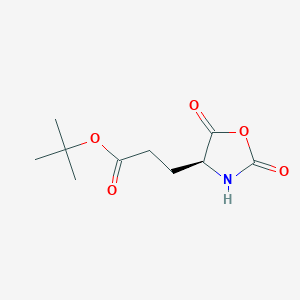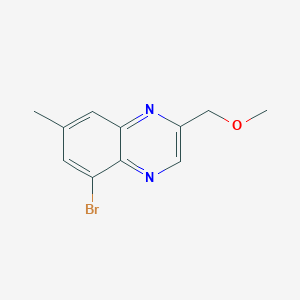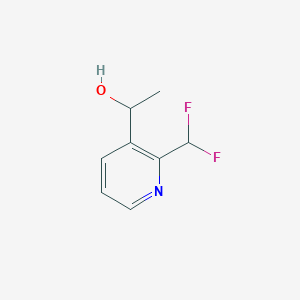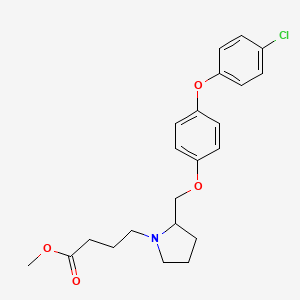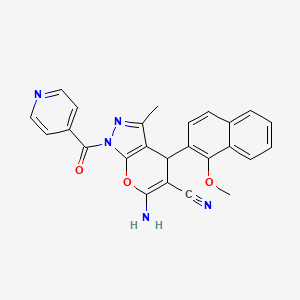
Antistaphylococcal agent 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It exhibits activities of three enzymes: glycylglycine endopeptidase, endo-β-N-acetyl glucosamidase, and N-acetyl muramyl-L-alanine amidase . Due to its unique specificity, lysostaphin has high potential in treating antibiotic-resistant staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA) infections .
准备方法
Synthetic Routes and Reaction Conditions: Lysostaphin is produced using recombinant DNA technology. The gene encoding lysostaphin is cloned into an expression vector and introduced into a suitable host, such as Escherichia coli. The host cells are then cultured under conditions that induce the expression of lysostaphin. The enzyme is subsequently purified using techniques such as cation-exchange chromatography .
Industrial Production Methods: Industrial production of lysostaphin involves optimizing the expression system to maximize yield and efficiency. This includes selecting the appropriate promoter, ribosome-binding site sequence, and growth media. The production process is designed to be cost-efficient and scalable, allowing for large-scale production of lysostaphin .
化学反应分析
Types of Reactions: Lysostaphin undergoes hydrolysis reactions, specifically targeting the peptidoglycan layer of Staphylococcus aureus cell walls. The enzyme cleaves the glycine-glycine bonds in the interpeptide cross-bridge of the peptidoglycan, leading to cell lysis .
Common Reagents and Conditions: The hydrolysis reactions catalyzed by lysostaphin typically occur under physiological conditions, with the presence of zinc ions being essential for its enzymatic activity .
Major Products Formed: The primary products formed from the hydrolysis reactions are fragments of the peptidoglycan layer, which result in the lysis and death of the bacterial cells .
科学研究应用
Lysostaphin has a wide range of applications in scientific research, particularly in the fields of microbiology, medicine, and biotechnology. It is used as a therapeutic agent for treating staphylococcal infections, including those caused by antibiotic-resistant strains such as MRSA . Additionally, lysostaphin is employed in research studies to investigate the structure and function of bacterial cell walls, as well as in the development of novel antimicrobial agents .
作用机制
Lysostaphin exerts its effects by hydrolyzing the peptidoglycan layer of Staphylococcus aureus cell walls. The enzyme specifically targets the glycine-glycine bonds in the interpeptide cross-bridge, leading to the degradation of the cell wall and subsequent cell lysis . This mechanism of action makes lysostaphin highly effective against staphylococcal infections, including those caused by antibiotic-resistant strains .
相似化合物的比较
Lysostaphin is unique among antistaphylococcal agents due to its specific enzymatic activity and high efficacy against Staphylococcus aureus. Similar compounds include other peptidoglycan hydrolases, such as autolysins and bacteriocins, which also target bacterial cell walls but may have different specificities and mechanisms of action . Lysostaphin’s ability to specifically cleave the glycine-glycine bonds in the peptidoglycan layer sets it apart from other antistaphylococcal agents .
属性
分子式 |
C25H19N5O3 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC 名称 |
6-amino-4-(1-methoxynaphthalen-2-yl)-3-methyl-1-(pyridine-4-carbonyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C25H19N5O3/c1-14-20-21(18-8-7-15-5-3-4-6-17(15)22(18)32-2)19(13-26)23(27)33-25(20)30(29-14)24(31)16-9-11-28-12-10-16/h3-12,21H,27H2,1-2H3 |
InChI 键 |
UGQAKYSZJGKLII-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C4=CC=CC=C4C=C3)OC)C(=O)C5=CC=NC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


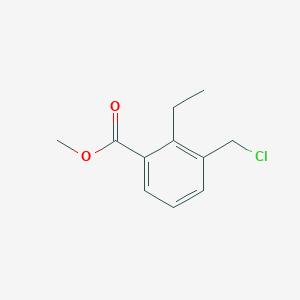
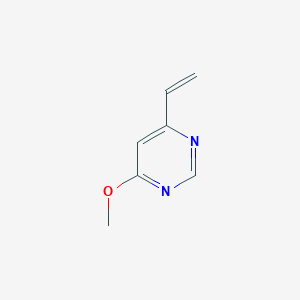

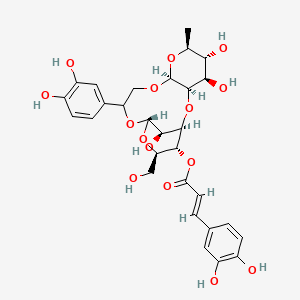
![(2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid](/img/structure/B13916558.png)
